4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide
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Overview
Description
4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of methoxy groups, a sulfonamide group, and a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-2,3-dimethylbenzenesulfonic acid.
Reduction: Formation of 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-methylbenzenamine: Similar structure but lacks the sulfonamide group.
4-methoxy-N-(2-methoxyethyl)benzenecarbothioamide: Contains a carbothioamide group instead of a sulfonamide group.
4-methoxy-N-(2-methoxyethyl)-3-(4-morpholinylsulfonyl)benzamide: Contains a morpholinylsulfonyl group.
Uniqueness
4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-9-10(2)12(6-5-11(9)17-4)18(14,15)13-7-8-16-3/h5-6,13H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLDMVCGUAFBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCOC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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